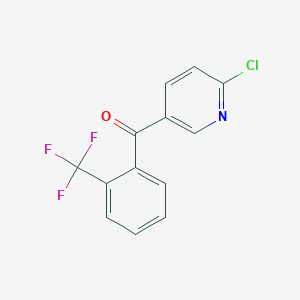

2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine

Description

2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine (CAS: Not explicitly provided; MDL: MFCD13153344) is a pyridine derivative characterized by a chlorine substituent at the 2-position and a 2-trifluoromethylbenzoyl group at the 5-position of the pyridine ring. Its molecular formula is C₁₃H₇ClF₃NO, with a molecular weight of 285.66 g/mol . This compound is part of a broader class of halogenated pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO/c14-11-6-5-8(7-18-11)12(19)9-3-1-2-4-10(9)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXDRWFGKQMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapour Phase Chlorination

- Process : Chlorination of 3-trifluoromethylpyridine in the vapour phase at temperatures ranging from 300°C to 450°C.

- Conditions : Use of at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine, often with an organic or inorganic diluent (e.g., nitrogen or steam).

- Catalysts : Supported palladium catalysts on activated carbon, alumina, or aluminum fluoride can be employed to enhance selectivity.

- Advantages : High conversion rate, high selectivity for 2-chloro-5-trifluoromethylpyridine, low energy consumption, and simple product separation.

- By-products : Minor amounts of 2-chloro-3-trifluoromethylpyridine and 2,6-dichloro-3-trifluoromethylpyridine may form.

- Example Yield : High purity products with efficient separation from by-products reported.

Liquid Phase Chlorination with UV or Radical Initiators

- Process : Chlorination in organic solvents under ultraviolet radiation or in the presence of free-radical initiators.

- Conditions : Lower temperature than vapour phase; however, requires specialized equipment for UV irradiation.

- Limitations : Typically less favored industrially due to complexity and handling of solvents and initiators.

Introduction of the 2-Trifluoromethylbenzoyl Group

The key step to obtain this compound involves amidation or acylation of the pyridine intermediate with 2-trifluoromethylbenzoyl chloride or related derivatives.

- Route Example : Amidation of 2-aminoethyl-3-chloro-5-trifluoromethylpyridine hydrochloride with o-trifluoromethylbenzoyl chloride.

- Challenges : The acyl chloride is highly reactive and prone to side reactions, especially in the presence of bases or nucleophiles.

- Process Improvements : Direct protection of 2-cyanomethyl-3-chloro-5-trifluoromethylpyridine with o-trifluoromethylbenzoyl chloride during hydrogenation reduces steps but increases cost due to side reactions and catalyst use.

Decarboxylation and Hydrolysis Steps

An improved process for synthesizing fluopyram, which contains the this compound moiety, involves:

- Starting Material : 2-(3-chloro-5-trifluoromethyl-2-pyridyl)-2-[(2-trifluoromethylbenzoyl)aminomethyl]-1,3-malonic diester.

- Step 1: Alkaline Decarboxylation

- Reaction with alkali (e.g., potassium carbonate or potassium hydroxide) in polar solvents like tetrahydrofuran or DMSO at mild temperatures (10–20°C).

- Duration: 4–5 hours.

- Outcome: Formation of potassium alpha-(2-trifluoromethylbenzoyl)aminomethyl-3-chloro-5-trifluoromethyl-2-pyridyl acetate solution.

- Step 2: Acidic Decarboxylation

- Acidification with hydrochloric or sulfuric acid to pH 4–5.

- Reaction at 10–60°C for 4–5 hours.

- Crystallization and filtration yield fluopyram with high purity (98.5–99.8%) and yield (95.8–96.2%).

- Purification : Reflux slurry washing with n-heptane enhances purity to 99.7–99.8% with 98% purification yield.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vapour Phase Chlorination | 3-Trifluoromethylpyridine + Cl2 + Pd catalyst | 300–450 | N/A | High | Supported Pd catalyst; organic/inorganic diluent |

| Liquid Phase Chlorination | 3-Trifluoromethylpyridine + Cl2 + UV or radical initiator | <250 | N/A | Moderate | Requires UV or radical initiators |

| Amidation/Acylation | 2-Aminoethyl-3-chloro-5-trifluoromethylpyridine + o-trifluoromethylbenzoyl chloride | Ambient | N/A | Variable | Side reactions possible; protection needed |

| Alkaline Decarboxylation | Malonic diester + K2CO3 or KOH in THF or DMSO | 10–20 | 4–5 | N/A | Mild conditions; monitored by HPLC |

| Acidic Decarboxylation | Acid (HCl or H2SO4) to pH 4–5 | 10–60 | 4–5 | ~96 | Crystallization and filtration |

| Purification | N-Heptane reflux slurry | Ambient | N/A | ~98 | Enhances purity to >99.7% |

Research Findings and Industrial Relevance

- The vapour phase chlorination method with supported palladium catalysts offers an industrially viable route with high selectivity and low energy consumption.

- The two-step decarboxylation process in the synthesis of fluopyram, involving alkaline and acidic hydrolysis, simplifies the overall synthetic route and improves yields and purity.

- Avoidance of noble metal catalysts in some steps reduces costs, but palladium remains key in selective chlorination.

- The overall synthetic route balances complexity, cost, and efficiency, making it suitable for scale-up and commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted pyridines with various functional groups.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylbenzoyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Positional Isomers

The trifluoromethylbenzoyl group’s position on the pyridine ring significantly influences physicochemical properties. Key isomers include:

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | MDL Number |

|---|---|---|---|---|---|

| 2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine | 2-position | C₁₃H₇ClF₃NO | 285.66 | Not explicitly provided | MFCD13153344 |

| 2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine | 3-position | C₁₃H₇ClF₃NO | 285.66 | Not explicitly provided | MFCD13153345 |

| 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine | 4-position | C₁₃H₇ClF₃NO | 285.66 | 875700-47-3 | MFCD13153346 |

Key Observations :

Functional Group Variants

Substitution of the benzoyl group with other moieties alters bioactivity and toxicity:

Key Observations :

Acute and Chronic Toxicity

- Causes respiratory irritation and contact dermatitis .

- This compound: No direct toxicity data available, but analogs with trifluoromethyl groups generally exhibit lower acute toxicity compared to chloromethyl derivatives .

Environmental Impact

Compounds like 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine are prioritized for reduced bee toxicity (logLC₅₀ > −0.3), while chloromethyl variants (e.g., 2-Chloro-5-(chloromethyl)pyridine) pose higher environmental risks .

Market Trends

- The global market for 2-Chloro-5-(trifluoromethyl)pyridine (a related compound) is projected to grow due to agrochemical demand, with production capacity reaching X tons by 2025 .

- Derivatives like 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)-pyridine (CAS: 884504-84-1) are niche products with specialized applications in medicinal chemistry .

Biological Activity

2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{8}ClF_{3}N, with a molecular weight of approximately 261.65 g/mol. The compound features a pyridine ring substituted with a chloro group and a trifluoromethylbenzoyl moiety, which enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Binding Affinity : Studies have demonstrated that this compound exhibits significant binding affinity to various enzymes and receptors, which is crucial for its pharmacological effects.

- Targeting Pathways : The compound has been shown to affect multiple biochemical pathways, including those involved in inflammation and cell proliferation. Its ability to modulate these pathways makes it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent against various pathogens. Preliminary studies suggest it inhibits the growth of bacteria and fungi, making it valuable in treating infections .

- Anticancer Properties : Investigations into the anticancer effects of this compound reveal that it may interfere with microtubule dynamics in cancer cells, thereby inhibiting cell division and proliferation. This mechanism is critical for developing new cancer therapies .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This property is particularly relevant for treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at the Groningen Research Institute of Pharmacy focused on the synthesis and evaluation of various derivatives of this compound against cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

In a separate investigation, the antimicrobial efficacy of this compound was tested against strains of Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains chloro and trifluoromethyl groups | Antimicrobial, anticancer |

| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Lacks benzoyl group | Primarily used in agrochemicals |

| 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine | Structure | Contains two chlorine atoms | Used in pharmaceuticals |

Q & A

Q. What are the key physical and chemical properties of 2-chloro-5-(2-trifluoromethylbenzoyl)pyridine relevant to experimental design?

The compound is a white to pale yellow solid with a density of 1.417 g/mL at 25°C and a melting point of 32–34°C. Its boiling point is 147°C (lit.), and it has a logP value of 2.75, indicating moderate lipophilicity. The trifluoromethyl and chloro groups influence its reactivity, particularly in regioselective functionalization and coupling reactions. These properties are critical for solvent selection, reaction temperature optimization, and purification strategies (e.g., column chromatography) .

Key Safety Data:

| Property | Value |

|---|---|

| Flash Point | 113°C (closed cup) |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2 |

| Storage | Combustible solids (Class 11) |

Q. What are the recommended safety protocols for handling this compound?

Use N95 masks, gloves, and eye protection to avoid inhalation or contact. In case of skin exposure, wash immediately with soap and water. For spills, employ dry chemical extinguishers and avoid aqueous cleanup due to its reactivity with water. Store in a cool, ventilated area away from oxidizers .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via chlorination of β-picoline derivatives or through trifluoromethylation of pre-functionalized pyridines. A notable method involves liquid-phase chlorination of 2-chloro-5-(trichloromethyl)pyridine, optimized at 80–100°C with FeCl₃ catalysis. Yields >90% are achievable under inert atmospheres .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound?

The chloro group at position 2 directs electrophilic substitution to position 4, while the trifluoromethylbenzoyl group at position 5 deactivates the ring, favoring nucleophilic attack at position 3. Computational studies (DFT) suggest that the electron-withdrawing trifluoromethyl group increases the activation energy for meta-substitution by 15–20 kJ/mol compared to para positions. Experimental validation uses Pd-catalyzed cross-coupling to install aryl/heteroaryl groups .

Q. What methodologies optimize its use in Suzuki-Miyaura cross-coupling reactions?

Key parameters:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ in THF/water (3:1)

- Temperature: 80°C for 12 hours

- Yields: 70–85% for aryl boronic acids Challenges include competing dechlorination (mitigated by ligand tuning) and trifluoromethyl group stability under basic conditions .

Q. How is NMR spectroscopy used to resolve structural ambiguities in derivatives?

Q. What role does this compound play in developing kinase inhibitors?

It serves as a core scaffold for ATP-competitive inhibitors (e.g., targeting JAK2 or EGFR). The chloro group enables late-stage diversification via Buchwald-Hartwig amination, while the trifluoromethylbenzoyl moiety enhances binding entropy. In vitro assays show IC₅₀ values <100 nM for derivatives with ortho-substituted aryl groups .

Data Contradictions and Resolutions

- Synthetic Yields: Patent US4745193 reports 95% yields for trifluoromethylation, whereas academic studies (Cottet & Schlosser, 2004) achieve 75–80%. This discrepancy arises from industrial-scale continuous flow vs. batch processing .

- Toxicity: While RTECS classifies it as a respiratory irritant (H319), some SDS lack ecotoxicity data. Researchers should default to WGK 3 (highly hazardous to aquatic life) for disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.